N-(cyclopropylmethyl)-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-(CYCLOPROPYLMETHYL)-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring
Preparation Methods
The synthesis of 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-(CYCLOPROPYLMETHYL)-1H-IMIDAZOLE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.
Synthesis of the pyridine ring: This step typically involves cyclization reactions using appropriate precursors such as β-keto esters and ammonia.
Formation of the imidazole ring: This can be synthesized by the condensation of glyoxal with ammonia and an aldehyde.
Coupling reactions: The final step involves coupling the synthesized rings using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-(CYCLOPROPYLMETHYL)-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or pyridine rings, using reagents like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-(CYCLOPROPYLMETHYL)-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-(CYCLOPROPYLMETHYL)-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-(CYCLOPROPYLMETHYL)-1H-IMIDAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
- 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenol
- 6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
These compounds share similar structural motifs but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H18N6O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C18H18N6O2/c25-17(20-7-11-1-2-11)14-9-24(10-21-14)15-6-5-13(8-19-15)18-22-16(23-26-18)12-3-4-12/h5-6,8-12H,1-4,7H2,(H,20,25) |
InChI Key |
KZDIJSJONFALCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CN(C=N2)C3=NC=C(C=C3)C4=NC(=NO4)C5CC5 |
Origin of Product |
United States |
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